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Compound of Interest

Compound Name: Oxolane-2-carbonyl chloride

Cat. No.: B1296549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of oxolane-2-carbonyl
chloride, also known as tetrahydrofuran-2-carbonyl chloride, as a key reagent in the synthesis

of pharmaceutical intermediates. This document includes detailed experimental protocols,

reaction parameters, and safety information.

Introduction
Oxolane-2-carbonyl chloride is a versatile acylating agent employed in the synthesis of a

variety of complex organic molecules. Its utility in pharmaceutical chemistry stems from the

presence of the tetrahydrofuran (oxolane) moiety, a common structural motif in many

biologically active compounds, and the reactive acid chloride function, which readily

participates in nucleophilic substitution reactions. This combination allows for the

straightforward introduction of the oxolane ring system into a target molecule, often a crucial

step in the construction of a pharmaceutical intermediate.

The primary reactions of oxolane-2-carbonyl chloride involve nucleophilic attack at the

carbonyl carbon by heteroatoms such as nitrogen (in amines) or oxygen (in alcohols) to form

the corresponding amides and esters, respectively[1]. These reactions are typically high-

yielding and can be performed under mild conditions.
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Applications in Pharmaceutical Intermediate
Synthesis
A significant application of oxolane-2-carbonyl chloride is in the synthesis of intermediates for

beta-lactam antibiotics. Specifically, the enantiomerically pure R(+)-Tetrahydrofuran-2-carbonyl

chloride is a key starting material for the synthesis of an intermediate used in the production of

Faropenem, a broad-spectrum oral antibiotic.

Synthesis of a Faropenem Intermediate
R(+)-Tetrahydrofuran-2-carbonyl chloride is utilized to introduce a side chain onto the

azetidinone core, a critical step in the synthesis of Faropenem. The reaction involves the

formation of a thioester, which is a common strategy in the synthesis of penem and

carbapenem antibiotics.

The overall workflow for the synthesis of the key thioester intermediate is depicted below:

Step 1: Thioacid Salt Formation

Step 2: Thioester Formation

R(+)-Tetrahydrofuran-2-carbonyl chloride

Sodium R(+)-tetrahydrofuran-2-thiocarboxylate

H2O, CH2Cl2
-15 to -10 °C

Sodium Sulfide

3-(R-tert-Butyldimethylsilyloxyethyl)-4-(2'-tetrahydrofuranoylthio)-2-azetidinone

Acetone, H2O
pH 8.0-8.5, rt

4-Acetoxyazetidin-2-one (AOSA)

Click to download full resolution via product page

Caption: Synthesis of a key Faropenem intermediate.
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Experimental Protocols
The following protocols are based on procedures outlined in the synthesis of a Faropenem

intermediate[2][3].

Preparation of R(+)-Tetrahydrofuran-2-carbonyl chloride
This initial step involves the conversion of the corresponding carboxylic acid to the acid

chloride.

Materials:

R(+)-Tetrahydrofuran-2-carboxylic acid

Thionyl chloride

Dichloromethane (DCM)

Procedure:

Dissolve R(+)-Tetrahydrofuran-2-carboxylic acid (100 g) in dichloromethane (300 mL).

Slowly add thionyl chloride (80 mL) to the solution over 5 minutes.

Stir the reaction mixture for 2 hours at 30-35 °C.

Remove excess thionyl chloride and dichloromethane under vacuum at 40 °C.

The crude R(+)-Tetrahydrofuran-2-carbonyl chloride is typically used directly in the next step

without further purification.

Synthesis of Sodium R(+)-tetrahydrofuran-2-
thiocarboxylate
Materials:

R(+)-Tetrahydrofuran-2-carbonyl chloride (from step 3.1)

Sodium sulfide
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Purified water

Dichloromethane (DCM)

Procedure:

Prepare a solution of sodium sulfide (85 g) in purified water (360 mL) and dichloromethane

(450 mL).

Cool the solution to -15 to -10 °C.

Add the crude R(+)-Tetrahydrofuran-2-carbonyl chloride (95 g) to the cooled solution over 30

minutes, maintaining the temperature between -15 and -10 °C.

Stir the reaction mixture at -15 to -10 °C for 1 hour.

After reaction completion, separate the organic (DCM) layer. The aqueous layer contains the

sodium salt of the thioacid.

Synthesis of the Azetidinone Thioester Intermediate
Materials:

Aqueous solution of Sodium R(+)-tetrahydrofuran-2-thiocarboxylate (from step 3.2)

4-Acetoxyazetidin-2-one (AOSA)

Acetone

Toluene

Saturated sodium bicarbonate solution

Purified water

Procedure:

To the aqueous solution of sodium R(+)-tetrahydrofuran-2-thiocarboxylate, add acetone.
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Adjust the pH of the solution to 8.0-8.5 using a saturated sodium bicarbonate solution.

Add a solution of 4-acetoxyazetidin-2-one (AOSA) in acetone.

Stir the reaction mixture at room temperature, maintaining the pH between 8.0 and 8.5 with

the addition of sodium bicarbonate solution as needed.

Upon completion of the reaction, extract the product into toluene.

Wash the combined toluene layers with saturated sodium bicarbonate solution and then with

purified water.

The resulting toluene layer containing the desired thioester intermediate can be concentrated

under vacuum and used in the subsequent synthetic steps.

Quantitative Data Summary
Step Product

Starting
Material

Yield (%) Purity (%) Reference

Acid Chloride

Formation

R(+)-

Tetrahydrofur

an-2-carbonyl

chloride

R(+)-

Tetrahydrofur

an-2-

carboxylic

acid

>95 Crude [2]

Thioacid Salt

Formation

Sodium R(+)-

tetrahydrofur

an-2-

thiocarboxylat

e

R(+)-

Tetrahydrofur

an-2-carbonyl

chloride

High In solution [2][3]

Thioester

Formation

3-(R-tert-

Butyldimethyl

silyloxyethyl)-

4-(2'-

tetrahydrofur

anoylthio)-2-

azetidinone

4-

Acetoxyazeti

din-2-one &

Thioacid Salt

Good >95 [2][3]
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Safety and Handling
Oxolane-2-carbonyl chloride is a corrosive and moisture-sensitive compound. It should be

handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat. It reacts exothermically with water, releasing

hydrochloric acid fumes[1].

Emergency Procedures:

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove

contaminated clothing. Seek immediate medical attention.

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids

open. Seek immediate medical attention.

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate

medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical

attention.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the

supplier.

Handling Oxolane-2-carbonyl chloride

Personal Protective Equipment (PPE)
- Gloves

- Safety Glasses
- Lab Coat

Well-ventilated Fume Hood Moisture Sensitive
Reacts with Water

Click to download full resolution via product page

Caption: Key safety precautions for handling oxolane-2-carbonyl chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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